alpha,beta-Thujone

Übersicht

Beschreibung

Alpha,beta-Thujone is a ketone and a monoterpene that occurs naturally in two stereoisomeric forms: alpha-thujone and beta-thujone. These compounds are found in various plants, including common wormwood (Artemisia absinthium), sage (Salvia officinalis), and tansy (Tanacetum vulgare). Thujone is best known for its presence in the spirit absinthe, although it is unlikely to be responsible for absinthe’s alleged stimulant and psychoactive effects due to the small quantities present .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Alpha,beta-Thujone can be synthesized from (+)-sabinene through a three-step pathway. The first step involves the oxidation of (+)-sabinene to an isomer of (+)-sabinol by a cytochrome P450 enzyme. This is followed by conversion to (+)-sabinone via a dehydrogenase .

Industrial Production Methods

Industrial extraction of this compound typically involves the use of essential oils from plants like sage and wormwood. Various extraction methods include Tenax TA purge and trap, headspace solid-phase microextraction, headspace sorptive extraction, and stir bar sorptive extraction. Among these, headspace solid-phase microextraction is considered the most cost-effective and suitable for industrial use .

Analyse Chemischer Reaktionen

Oxidation Reactions

Alpha,beta-Thujone undergoes regioselective oxidation to form hydroxylated metabolites, which are critical for detoxification and pharmacological activity.

Key Oxidation Pathways:

-

α-Thujone preferentially forms 7-hydroxy-α-thujone as the major metabolite in mice, while β-thujone yields 4-hydroxy-β-thujone .

-

Hydroxylation at the 2-position is specific to mice and not observed in rats or humans .

Metabolic Pathways

Hepatic cytochrome P450 enzymes mediate the primary metabolic transformations:

Major Metabolites:

| Substrate | Major Metabolites | Minor Metabolites |

|---|---|---|

| α-Thujone | 7-hydroxy-α-thujone (glucuronide) | 4-hydroxy-α-thujone, 2-hydroxy-α-thujone, 7,8-dehydro-α-thujone |

| β-Thujone | 4-hydroxy-β-thujone (glucuronide) | 7-hydroxy-β-thujone, 2-hydroxy-β-thujone, 7,8-dehydro-β-thujone |

-

Detoxification : Hydroxylated metabolites are less toxic than parent compounds. For example, 7-hydroxy-α-thujone has 56-fold lower potency as a GABA<sub>A</sub> receptor antagonist compared to α-thujone .

-

Species Differences : Mice uniquely produce 2-hydroxythujones, absent in rats and humans .

Stereochemical Variation:

-

Western redcedar : Produces α-thujone exclusively from trans-sabinol.

Electrophilic Additions and Rearrangements

The bicyclic structure of thujone facilitates Wagner-Meerwein rearrangements during biosynthesis:

-

Cyclization : α-Terpinyl cation → Terpinen-4-yl cation (via 1,2-hydride shift).

-

Second cyclization : Forms thujyl cation intermediate, leading to sabinene .

Isomerization

Analytical Characterization

Reaction products are identified using GC/MS with trimethylsilyl or methyloxime derivatives:

| Analyte | Diagnostic Ions (m/z) | Reference |

|---|---|---|

| α/β-Thujone | 110 (target), 81, 152 (qualifier) | |

| Hydroxythujones | 168 (TMS derivative), 152 |

Reactivity with Biological Targets

While not a traditional chemical reaction, α-thujone’s interaction with GABA<sub>A</sub> receptors involves competitive inhibition:

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Alpha-thujone is primarily recognized for its neurotoxic effects, acting as a competitive antagonist of the GABA receptor. This interaction can lead to increased neuronal excitability, resulting in muscle spasms and convulsions at high doses. Research has shown that:

- Neurotoxicity : Studies indicate that alpha-thujone can induce convulsions in animal models, with a median lethal dose (LD) of approximately 45 mg/kg in mice . The compound's effects are reversible with GABA-positive modulators like diazepam .

- Antinociceptive Activity : Some studies suggest potential antinociceptive properties, indicating that thujones may alleviate pain through modulation of the GABAergic system .

- Insecticidal Properties : Both alpha and beta-thujone exhibit insecticidal activity. They have been tested against various pests, showing effectiveness as natural insecticides .

Food and Beverage Industry

Thujones are significant in the production of certain alcoholic beverages, notably absinthe. Their presence is subject to regulatory scrutiny due to their toxicity:

- Flavoring Agent : Alpha and beta-thujone contribute to the characteristic flavor profile of absinthe and other herbal liqueurs. However, their concentrations are regulated due to potential health risks associated with high intake levels .

- Toxicity Studies : Research has shown that thujone can be toxic to liver and kidney cells, leading to concerns about its use in food products. Studies conducted on rats have demonstrated neurotoxic effects at elevated doses .

Agricultural Applications

Thujones have been explored for their potential use in agriculture as natural pesticides:

- Antifungal Activity : Thujones exhibit antifungal properties that could be beneficial for crop protection against various fungal pathogens .

- Plant Growth Regulation : Some studies suggest that thujones may influence plant growth processes, although further research is needed to establish practical applications in agriculture.

Case Studies

-

Neurotoxicity Assessment :

A study published by the National Toxicology Program assessed the neurotoxic effects of alpha-thujone on laboratory animals. The findings indicated significant mortality rates at high doses, with symptoms consistent with GABA receptor antagonism . -

Insecticidal Efficacy :

A comparative study evaluated the insecticidal effects of alpha and beta-thujone against common agricultural pests. Results demonstrated a higher efficacy of alpha-thujone, suggesting its potential as a natural pesticide alternative . -

Food Safety Evaluation :

Research conducted on thujone levels in commercial absinthe highlighted the importance of monitoring these compounds to ensure consumer safety while maintaining flavor integrity .

Data Tables

| Application Area | Compound | Key Findings |

|---|---|---|

| Pharmacology | Alpha-Thujone | Neurotoxic effects; GABA receptor antagonist |

| Food & Beverage | Alpha/Beta-Thujone | Flavoring agent; regulated due to toxicity |

| Agriculture | Alpha/Beta-Thujone | Insecticidal properties; antifungal activity |

| Case Study | Focus Area | |

|---|---|---|

| Neurotoxicity Assessment | Animal Studies | Significant mortality at high doses |

| Insecticidal Efficacy | Pest Control | Higher efficacy of alpha-thujone against pests |

| Food Safety Evaluation | Absinthe | Importance of monitoring thujone levels for safety |

Wirkmechanismus

Alpha,beta-Thujone acts on the GABA A receptor as an antagonist. By inhibiting GABA receptor activation, neurons may fire more easily, which can cause muscle spasms and convulsions. This interaction with the GABA A receptor is specific to alpha-thujone . Additionally, thujone has been found to exhibit pro-apoptotic and anti-angiogenic effects in vitro .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Camphor: Another monoterpene ketone with similar aromatic properties.

Menthol: A monoterpene alcohol with a cooling effect, unlike the convulsant properties of thujone.

Eucalyptol: A monoterpene ether with medicinal properties.

Uniqueness

Alpha,beta-Thujone is unique due to its specific interaction with the GABA A receptor, which distinguishes it from other monoterpenes like camphor and menthol. Its presence in absinthe and its historical significance in beverages and medicines also contribute to its distinctiveness .

Biologische Aktivität

Alpha, beta-thujone is a monoterpene ketone found in various plants, notably wormwood (Artemisia absinthium), sage (Salvia officinalis), and cedar. It has gained attention due to its neurotoxic properties and potential therapeutic applications. This article explores the biological activity of alpha, beta-thujone, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

Chemical Structure and Properties

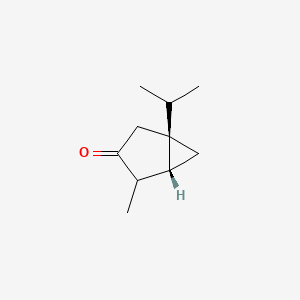

Alpha-thujone and beta-thujone are isomers with the following structures:

- Alpha-thujone : CHO

- Beta-thujone : CHO

Both compounds exhibit distinct biological activities, primarily through their interaction with the central nervous system.

Alpha-thujone primarily acts as a GABA receptor antagonist , which leads to increased neuronal excitability. It binds competitively to the GABA receptor, inhibiting chloride ion influx and thus disrupting inhibitory neurotransmission. This mechanism is associated with its neurotoxic effects, including seizures and other neurological disturbances .

Key Findings on Mechanism:

- Inhibition of GABA Receptors : Studies indicate that alpha-thujone suppresses GABA-induced currents in neurons, with an IC value of approximately 13 μM .

- Metabolism : Alpha-thujone is metabolized in the liver to several hydroxylated metabolites, notably 7-hydroxy-alpha-thujone, which has been shown to accumulate in the brain but exhibits lower toxicity than its parent compound .

Toxicological Effects

The toxicological profile of alpha, beta-thujone has been extensively studied through various animal models.

Summary of Toxicity Studies:

| Study Type | Subject | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Long-term toxicity study | Male/Female Rats | 12.5 - 50 | Increased seizures; preputial gland tumors in males |

| Long-term toxicity study | Male/Female Mice | 3 - 25 | High mortality at 25 mg/kg; seizures observed |

| Neurotoxicity assessment | Various Animals | Variable | GABA receptor modulation; hyperactivity and tremors |

In a two-year study conducted by the National Toxicology Program (NTP), male rats exhibited increased incidences of preputial gland tumors at higher doses, while significant neurotoxic effects were observed across all tested species at elevated doses .

Case Studies and Clinical Observations

Clinical studies have further elucidated the effects of thujone on human health:

- Dettling et al. (2004) : A study involving 25 volunteers exposed to absinthe containing varying concentrations of thujone showed that high doses negatively affected cognitive functions such as attention and mood .

- Kröner et al. (2005) : Participants consuming absinthe reported adverse effects consistent with thujone's neurotoxic profile when intake exceeded safe limits .

Eigenschaften

IUPAC Name |

(1S,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-8H,4-5H2,1-3H3/t7?,8-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMNOWBWPHYOEA-VWHDNNRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC2(CC1=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H]2C[C@]2(CC1=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040774 | |

| Record name | alpha,beta-Thujone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

203 °C | |

| Record name | alpha, beta-Thujone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Practically insoluble in water, Soluble in alcohol and many organic solvents | |

| Record name | alpha, beta-Thujone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Specific gravity: 0.915-0.919 at 20 °C/20 °C | |

| Record name | alpha, beta-Thujone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The gamma-aminobutyric acid type A (GABA(A)) receptor is the target for the major insecticides alpha-endosulfan, lindane, and fipronil and for many analogs. Their action as chloride channel blockers is directly measured by binding studies with [(3)H]ethynylbicycloorthobenzoate ([(3)H]EBOB). This study tests the hypothesis that GABA(A) receptor subunit composition determines the sensitivity and selectivity of insecticide toxicity. Human receptor subtypes were expressed individually (alpha1, alpha6, beta1, beta3, and gamma2) and in combination in insect Sf9 cells. Binding parameters were similar for [(3)H]EBOB in the beta3 homooligomer, alpha1beta3gamma2 heterooligomer, and native brain membranes, but toxicological profiles were very different. Surprisingly, alpha-endosulfan, lindane, and fipronil were all remarkably potent on the recombinant beta3 homooligomeric receptor (IC50 values of 0.5-2.4 nM), whereas they were similar in potency on the alpha1beta3gamma2 subtype (IC50 values of 16-33 nM) and highly selective on the native receptor (IC50 values of 7.3, 306, and 2470 nM, respectively). The selectivity order for 29 insecticides and convulsants as IC50 ratios for native/beta3 or alpha1beta3gamma2/beta3 was as follows: fipronil > lindane > 19 other insecticides including alpha-endosulfan and picrotoxinin > 4 trioxabicyclooctanes and dithianes (almost nonselective) > tetramethylenedisulfotetramine, 4-chlorophenylsilatrane, or alpha-thujone. Specificity between mammals and insects at the target site (fipronil > lindane > alpha-endosulfan) paralleled that for toxicity. Potency at the native receptor is more predictive for inhibition of GABA-stimulated chloride uptake than that at the beta3 or alpha1beta3gamma2 receptors. Therefore, the beta3 subunit contains the insecticide target and other subunits differentially modulate the binding to confer compound-dependent specificity and selective toxicity., alpha-Thujone, a constituent of wormwood, has been suspected to cause adverse psychoactive reactions in addicted drinkers of absinthe. While the content of alpha-thujone in absinthe is too low for such effects, at higher doses it can indeed induce seizures and inhibit GABA(A) receptors (GABA(A)Rs). The effect of alpha-thujone on GABAergic synaptic currents and the mechanisms by which it modulates GABA(A)Rs remain unknown. To address these issues, cultured hippocampal neurons were used to investigate the action of alpha-Thujone on GABAergic miniature inhibitory postsynaptic currents (mIPSCs) and on responses to exogenous GABA applications. Since lipophilic compounds often show nonspecific actions related to their hydrophobicity, the action of alpha-Thujone was compared to that of dihydroumbellulone, a configurationally pseudoenantiomeric constitutional isomer. alpha-Thujone reduced mIPSC frequency and amplitude and also moderately affected their kinetics, indicating both pre- and postsynaptic mechanisms. Analysis of current responses to exogenous GABA revealed that alpha-thujone reduced their amplitude, affecting their onset, desensitization, and deactivation, suggesting an effect on receptor gating. In contrast, dihydroumbellulone caused only a weak or negligible effect on GABAergic currents, supporting the effects of alpha-thujone on GABAergic inhibition as being due to specific interactions with GABA(A)Rs., Effects of common monoterpenoid alcohols and ketones were investigated on recombinant human gamma-aminobutyric acid A (GABAA; alpha1beta2gamma2s) and glycine (alpha1 homomers) receptors expressed in Xenopus oocytes. GABA currents were enhanced by coapplications of 10-300 uM: (+)-menthol>(-)-menthol>(-)-borneol>>(-)-menthone=camphor enantiomers>carvone enantiomers, with menthol acting stereoselectively. By contrast, thujone diastereomers inhibited GABAA receptor currents while glycine currents were only markedly potentiated by menthol. Positive modulation by (+)-menthol was explored given its pronounced effects (e.g., at 100 uM, GABA and glycine EC20 responses increased by 496+/-113% and 135+/-56%, respectively). (+)-Menthol, 100 uM, reduced EC50 values for GABA and glycine from 82.8+/-9.9 to 25.0+/-1.8 uM, and from 98.7+/-8.6 to 75.7+/-9.4 uM respectively, with negligible effects on maximal currents. This study reveals a novel neuroactive role for menthol as a stereoselective modulator of inhibitory ligand-gated channels., The mechanism of alpha-thujone neurotoxicity has been convincingly elucidated in experimental animal studies. alpha-thujone is a rapidly acting modulator of the GABA-gated chloride channel. The effect appears to be due to the parent compound . Alpha-thujone is more potent than beta-thujone (about 2 to 3-fold) or 7-hydroxy-alpha-thujone (about 56-fold) in the GABAA receptor binding assay. The effective concentrations of alpha-thujone in various GABAA related assays were between 10 and 30 uM. The neuronal effect seems to be completely reversible. The highest measured brain concentrations at 2.5 min of alpha-thujone and 7-hydroxy-alphathujone after the i.p. administration of alpha-thujone at the dose of 50 mg/kg were about 11 and 29 ppm, respectively, at the time of severe poisoning signs. Thujone may be porphyrinogenic. | |

| Record name | alpha, beta-Thujone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless or almost colorless liquid | |

CAS No. |

76231-76-0 | |

| Record name | alpha, beta-Thujone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076231760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha,beta-Thujone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alpha ,beta -Thujone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | alpha, beta-Thujone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can α,β-Thujone be quantified in complex mixtures like alcoholic beverages?

A2: A reliable method for quantifying α,β-Thujone, along with other flavoring agents like pulegone, safrole, coumarin, and β-asarone, in alcoholic beverages is gas chromatography coupled with selected-ion monitoring mass spectrometry (GC-SIM-MS). [] This technique allows for the simultaneous measurement of these compounds at parts-per-billion (ppb) levels. [] The high sensitivity and selectivity of GC-SIM-MS make it a valuable tool for monitoring α,β-Thujone levels in beverages to ensure consumer safety.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.